
2-C-Methyl-D-erythritol 4-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-C-methyl-D-erythritol 4-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of this compound; major species at pH 7.3. It is a conjugate base of a 2-C-methyl-D-erythritol 4-(dihydrogen phosphate).
Wissenschaftliche Forschungsanwendungen
Enzymatic Transformation in Bacterial Pathways
2-C-Methyl-D-erythritol 4-phosphate (MEP) plays a crucial role in the nonmevalonate pathway of isoprenoid biosynthesis. It is transformed into 4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol by the enzyme this compound cytidylyltransferase in Escherichia coli. This transformation is an essential step in the biosynthesis of isoprenoids in bacteria (Kuzuyama et al., 2000).
Role in Isoprenoid Compound Synthesis
MEP is the first pathway-specific intermediate in the methylerythritol phosphate route for isoprenoid compound biosynthesis in bacteria, algae, and plant chloroplasts. Its synthesis from 1-deoxy-D-xylulose 5-phosphate represents a key step in this biosynthetic route (Koppisch et al., 2000).
Involvement in Alternative Nonmevalonate Pathway
Research shows that several eubacteria, including E. coli, utilize an alternative nonmevalonate pathway for the biosynthesis of isopentenyl diphosphate, with MEP being one of the biosynthetic precursors. The yaeM gene in E. coli has been identified as responsible for the synthesis of MEP from 1-deoxy-D-xylulose 5-phosphate (Takahashi et al., 1998).
Investigation into Isoprenoid Biosynthesis
Studies involving the synthesis of deuterium-labeled 2-C-methyl-D-erythritol have been conducted to investigate the fate of protons in the metabolic route of isoprenoid biosynthesis. This research provides valuable insights into the enzymatic processes and structural formation within this pathway (Charon et al., 1999).
Synthesis Techniques and Applications
New synthesis approaches for MEP have been developed, which are significant for studying the mevalonate-independent biosynthetic pathway for isoprenoids. These methods have led to high-yield production of MEP and its deuterated analogues, furthering research into isoprenoid biosynthesis (Koumbis et al., 2007).
Eigenschaften
Molekularformel |
C5H11O7P-2 |
|---|---|
Molekulargewicht |
214.11 g/mol |
IUPAC-Name |
[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/p-2/t4-,5+/m1/s1 |
InChI-Schlüssel |
XMWHRVNVKDKBRG-UHNVWZDZSA-L |
Isomerische SMILES |
C[C@](CO)([C@@H](COP(=O)([O-])[O-])O)O |
Kanonische SMILES |
CC(CO)(C(COP(=O)([O-])[O-])O)O |
Synonyme |
2-C-methyl-D-erythritol 4-phosphate 2-C-methyl-D-erythritol-4-phosphate 2-C-methylerythritol 4-phosphate methyl-erythritol-4-phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



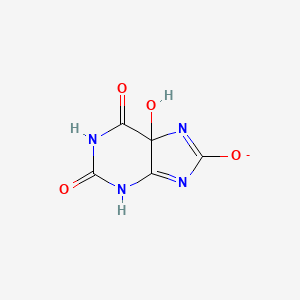
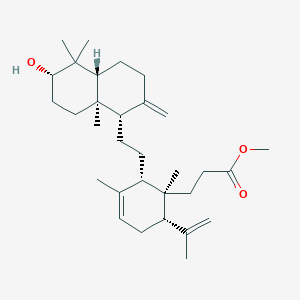
![1H-pyrazolo[4,3-b]pyridine](/img/structure/B1257534.png)

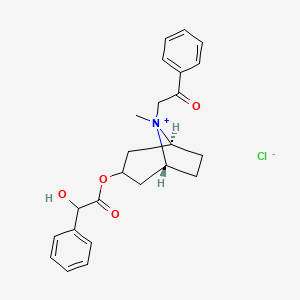



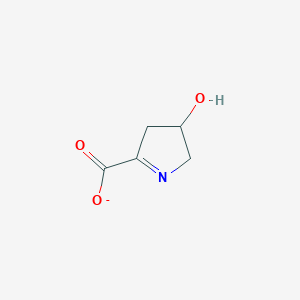
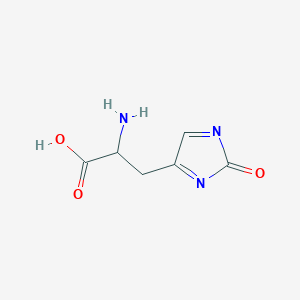
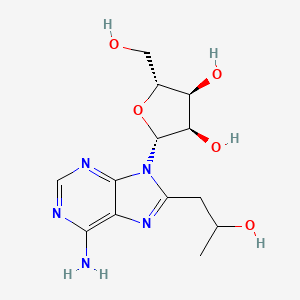
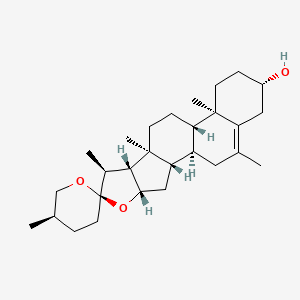
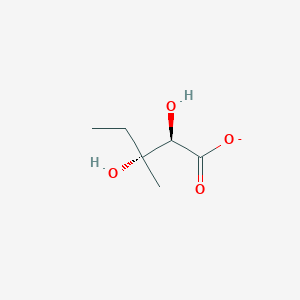
![methyl (2R)-2-[(1S,5R,6S,7S,11S,13R,17S)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate](/img/structure/B1257548.png)